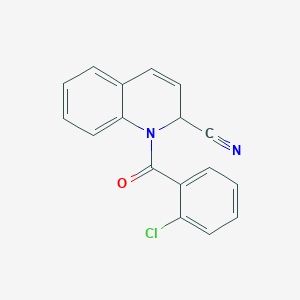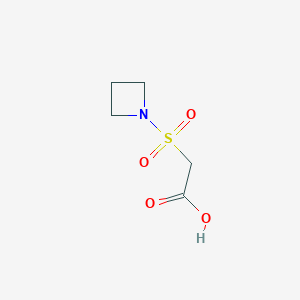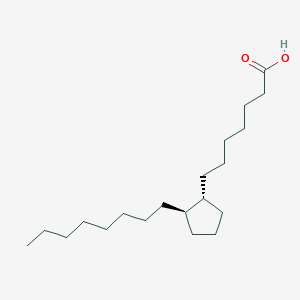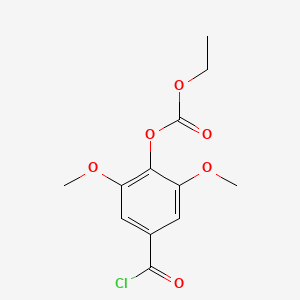
2-(Bromomethyl)-6-fluorobenzeneboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-6-fluorobenzeneboronic acid is an organoboron compound that features a boronic acid group attached to a benzene ring substituted with bromomethyl and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-6-fluorobenzeneboronic acid typically involves the bromomethylation of 6-fluorobenzeneboronic acid
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of suitable solvents, catalysts, and temperature control to facilitate the bromomethylation and subsequent purification steps.
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-6-fluorobenzeneboronic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Coupling Reactions: The boronic acid group is highly reactive in Suzuki-Miyaura coupling reactions, which are used to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are commonly used under mild conditions.
Major Products:
Substitution Products: Derivatives with various functional groups replacing the bromomethyl group.
Coupling Products: Biaryl compounds formed through the Suzuki-Miyaura coupling.
Scientific Research Applications
2-(Bromomethyl)-6-fluorobenzeneboronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl structures through coupling reactions.
Medicine: Investigated for its role in the synthesis of pharmaceuticals, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and sensors, due to its reactivity and functional group compatibility.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-6-fluorobenzeneboronic acid involves its reactivity with various nucleophiles and electrophiles The boronic acid group can form reversible covalent bonds with diols and other Lewis bases, making it useful in sensing and separation applications
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the bromomethyl and fluorine substituents, making it less reactive in certain substitution reactions.
4-(Bromomethyl)phenylboronic Acid: Similar structure but without the fluorine substituent, leading to different reactivity and applications.
6-Fluorobenzeneboronic Acid: Lacks the bromomethyl group, limiting its use in substitution reactions.
Uniqueness: 2-(Bromomethyl)-6-fluorobenzeneboronic acid is unique due to the presence of both bromomethyl and fluorine substituents, which enhance its reactivity and versatility in synthetic applications
Properties
Molecular Formula |
C7H7BBrFO2 |
|---|---|
Molecular Weight |
232.84 g/mol |
IUPAC Name |
[2-(bromomethyl)-6-fluorophenyl]boronic acid |
InChI |
InChI=1S/C7H7BBrFO2/c9-4-5-2-1-3-6(10)7(5)8(11)12/h1-3,11-12H,4H2 |
InChI Key |
PVFKCMQSEHFBPH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC=C1F)CBr)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![hexasodium;[oxido-[(1R,2S,3S,4R,5S,6R)-2,3,4-trihydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-6-[oxido(phosphonatooxy)phosphoryl]oxycyclohexyl]oxyphosphoryl] phosphate](/img/structure/B15201729.png)
![2-Propenoic acid, 2-[butyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B15201739.png)
![1-[(4S)-4-(4-ethylcyclohexyl)cyclohexen-1-yl]-3,5-difluorobenzene](/img/structure/B15201742.png)
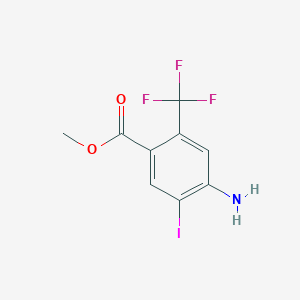
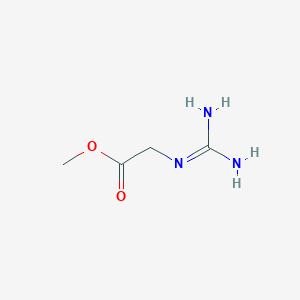
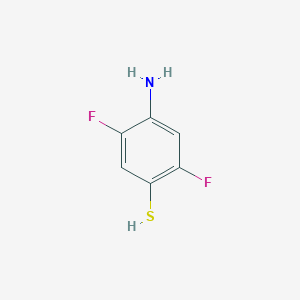
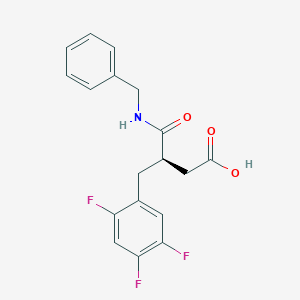
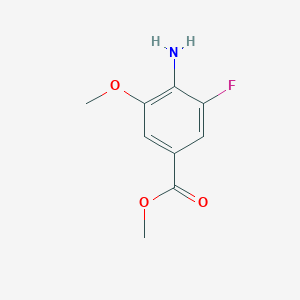
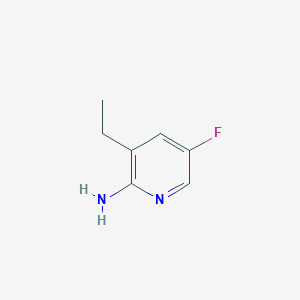
![(5R)-5-[(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one](/img/structure/B15201784.png)
